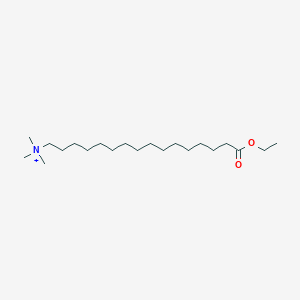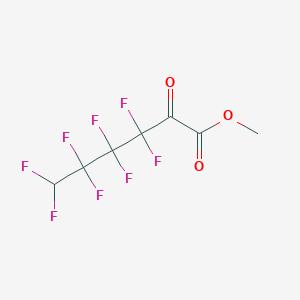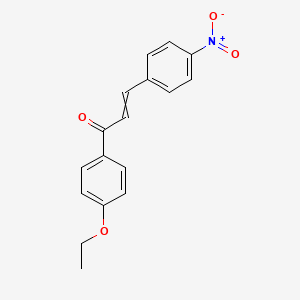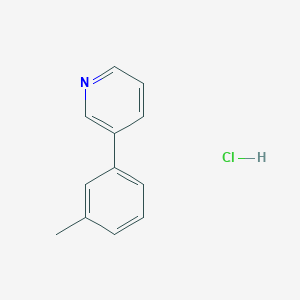
3-(3-Methylphenyl)pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)pyridine;hydrochloride is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)pyridine;hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with a suitable electrophile to introduce the 3-methylphenyl group. The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction may be catalyzed by a metal catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidation, reduction, and substitution reactions, followed by purification techniques like crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylphenyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines. These products can have different properties and applications depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
3-(3-Methylphenyl)pyridine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 3-(3-Methylphenyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenylpyridine
3-Methylpyridine: A simpler compound with a similar pyridine structure but without the 3-methylphenyl group.
3-(4-Methylphenyl)pyridine: A compound with a similar structure but with the methyl group in a different position on the phenyl ring.
Propriétés
Numéro CAS |
79412-31-0 |
|---|---|
Formule moléculaire |
C12H12ClN |
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
3-(3-methylphenyl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H11N.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12;/h2-9H,1H3;1H |
Clé InChI |
YJELWTWZMJTRSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CN=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


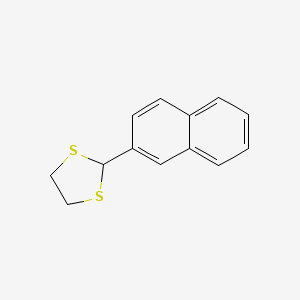

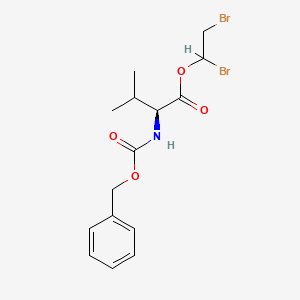
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)

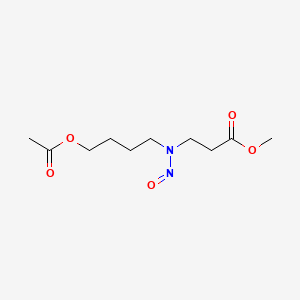
![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)
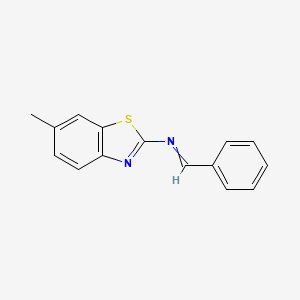
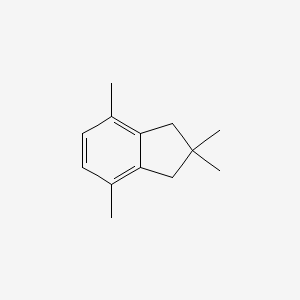
![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
